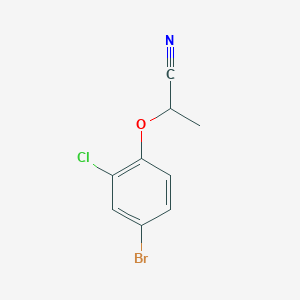

2-(4-Bromo-2-chlorophenoxy)propanenitrile

Description

Contextualization of Substituted Phenoxypropanenitrile Derivatives in Contemporary Chemical Research

Substituted phenoxypropanenitrile derivatives are gaining interest in contemporary chemical research due to the versatile functionalities they possess. The combination of an aromatic ether and a nitrile group within a single molecule provides a scaffold for developing new compounds with potential applications in materials science and pharmaceuticals. ontosight.ainih.gov For instance, the nitrile group is a key functional group in many pharmaceutical compounds and can be a precursor to other important moieties. ontosight.ai Similarly, substituted phenoxy structures are found in a variety of biologically active molecules. nih.govwikipedia.org

Research into related structures, such as substituted naphthoxy-phthalonitrile derivatives, has explored their synthesis and antimicrobial properties. nih.gov These studies often involve nucleophilic displacement reactions to create the ether linkage. nih.gov The electronic effects of substituents on the aromatic ring can significantly influence the molecule's reactivity and biological interactions. ontosight.ai The presence of electron-withdrawing groups, like the bromine and chlorine atoms in 2-(4-Bromo-2-chlorophenoxy)propanenitrile, polarizes the aromatic ring, which can affect its behavior in chemical reactions.

Structural Significance and Synthetic Utility of the Propanenitrile Moiety

The propanenitrile moiety, CH₃CH₂CN, is a simple aliphatic nitrile. wikipedia.org The defining feature of this group is the cyano (-C≡N) function, which is a versatile building block in organic synthesis. ontosight.ai The nitrile group is strongly polarized and can participate in a variety of chemical transformations, making it a valuable intermediate. ontosight.airesearchgate.net

Nitriles can be readily converted into several other functional groups. For example, they can be hydrolyzed to form carboxylic acids or amides, or reduced to form primary amines. researchgate.net This synthetic flexibility makes compounds containing a nitrile group, such as this compound, attractive starting materials for the synthesis of more complex molecules. ontosight.ai The propanenitrile backbone provides a three-carbon chain that can be incorporated into larger molecular frameworks. wikipedia.org For instance, propionitrile (B127096) is used as a C-3 building block in the synthesis of the drug flopropione (B290) via the Houben-Hoesch reaction. wikipedia.org

Research Gaps and Opportunities in the Study of this compound

Despite the established chemistry of its constituent parts—the halogenated phenoxy group and the propanenitrile moiety—there is a significant lack of specific research on this compound itself. Publicly available literature on this specific compound is sparse, with most information limited to database entries providing basic structural and predicted physicochemical data. uni.lu No extensive studies on its synthesis, reactivity, or potential applications have been published. uni.lu

This scarcity of information presents several research opportunities. A systematic investigation into the synthesis of this compound would be a valuable starting point. This could involve adapting established etherification methods, such as the Williamson synthesis, using 4-bromo-2-chlorophenol (B165030) as a precursor. nih.gov The synthesis of this precursor is known, as it is a metabolite of the pesticide profenofos. nih.gov

Furthermore, the reactivity of this compound remains unexplored. Studies could focus on the transformations of the nitrile group to produce a family of related compounds, such as the corresponding carboxylic acid, amide, or amine. Investigating the influence of the bromo- and chloro-substituents on the reactivity of both the aromatic ring and the propanenitrile side chain would provide valuable insights into its chemical behavior. Finally, given the prevalence of halogenated phenoxy structures in biologically active compounds, screening this compound and its derivatives for potential applications in medicinal chemistry or materials science could be a fruitful area of research.

Data Tables

Table 1: Predicted Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₉H₇BrClNO |

| Monoisotopic Mass | 258.93994 Da |

| XlogP (predicted) | 3.7 |

This data is based on computational predictions. uni.lu

Table 2: Predicted Collision Cross Section (CCS) Data for Adducts of this compound

| Adduct | m/z | Predicted CCS (Ų) |

| [M+H]⁺ | 259.94722 | 141.8 |

| [M+Na]⁺ | 281.92916 | 156.9 |

| [M-H]⁻ | 257.93266 | 146.8 |

| [M+NH₄]⁺ | 276.97376 | 161.5 |

| [M+K]⁺ | 297.90310 | 144.0 |

Collision Cross Section (CCS) values are predicted using CCSbase and are essential for mass spectrometry-based identification. uni.lu

Propriétés

IUPAC Name |

2-(4-bromo-2-chlorophenoxy)propanenitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7BrClNO/c1-6(5-12)13-9-3-2-7(10)4-8(9)11/h2-4,6H,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GWKJRFPDTCDADM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C#N)OC1=C(C=C(C=C1)Br)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7BrClNO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

260.51 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951920-69-7 | |

| Record name | 2-(4-bromo-2-chlorophenoxy)propanenitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Comprehensive Spectroscopic and Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an unparalleled tool for determining the precise structure of organic molecules in solution. Through a combination of one-dimensional and two-dimensional experiments, the connectivity of all atoms in 2-(4-bromo-2-chlorophenoxy)propanenitrile can be unambiguously established.

A complete assignment of the proton (¹H) and carbon (¹³C) NMR spectra is the foundation of structural elucidation. Based on the structure of this compound, distinct signals are expected for each unique proton and carbon environment.

Predicted ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts in NMR are highly sensitive to the electronic environment of the nucleus. For this compound, the aromatic protons are expected to appear in the downfield region (typically 6.5-8.0 ppm) due to the deshielding effects of the benzene (B151609) ring and the attached electronegative halogen and oxygen atoms. libretexts.org The aliphatic protons of the propanenitrile moiety will be found further upfield. Similarly, the aromatic carbons will resonate at lower field (120-160 ppm) in the ¹³C NMR spectrum compared to the aliphatic carbons. libretexts.org

Interactive Data Table: Predicted ¹H and ¹³C NMR Chemical Shifts

| Atom Number | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| 1 | - | ~118 |

| 2 | ~4.9 (quartet) | ~65 |

| 3 | ~1.7 (doublet) | ~18 |

| 4 | - | ~150 |

| 5 | ~7.3 (doublet) | ~115 |

| 6 | - | ~125 |

| 7 | ~7.5 (doublet of doublets) | ~133 |

| 8 | - | ~129 |

| 9 | ~7.0 (doublet) | ~117 |

Note: These are predicted values based on standard chemical shift ranges and substituent effects. Actual experimental values may vary.

2D NMR Correlation Spectroscopy:

To definitively assign these resonances and confirm the molecular structure, a series of 2D NMR experiments are employed:

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, a cross-peak is expected between the proton at position 2 (the methine) and the protons of the methyl group at position 3, confirming their direct connectivity. Correlations would also be observed between adjacent aromatic protons (H5, H7, and H9).

HSQC (Heteronuclear Single Quantum Coherence): This technique correlates directly bonded proton and carbon atoms. Each proton signal will show a correlation to the carbon signal of the atom it is attached to. For example, the proton at ~4.9 ppm will correlate with the carbon at ~65 ppm (C2).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons that are two or three bonds apart. This is crucial for piecing together the molecular fragments. Key expected HMBC correlations include:

The methyl protons (H3) to the methine carbon (C2) and the nitrile carbon (C1).

The methine proton (H2) to the nitrile carbon (C1), the methyl carbon (C3), and the aromatic carbon C4.

The aromatic protons (H5, H7, H9) to neighboring aromatic carbons.

The ether linkage in this compound allows for rotation around the C-O bond, leading to different possible conformations (rotamers). The preferred conformation can be investigated using advanced NMR techniques.

Variable Temperature (VT) NMR: By recording NMR spectra at different temperatures, it is possible to observe changes in the appearance of the signals. If the rotation around the ether bond is slow on the NMR timescale at lower temperatures, distinct signals for different conformers might be observed. nih.gov As the temperature is increased, these signals would broaden and coalesce as the rate of rotation increases.

NOE (Nuclear Overhauser Effect) Experiments: NOESY (Nuclear Overhauser Effect Spectroscopy) is a 2D NMR experiment that detects protons that are close in space, even if they are not directly bonded. For this compound, NOE correlations between the methine proton (H2) and the aromatic proton at position 9 would indicate a conformation where the propanenitrile group is oriented towards the chlorine atom. Conversely, the absence of this correlation and the presence of an NOE to H5 would suggest a different spatial arrangement. mdpi.com

While solution-state NMR provides information about the molecule's structure in a solvent, solid-state NMR (ssNMR) can probe the structure in the solid phase. This is particularly useful for characterizing different crystalline forms (polymorphs) or non-crystalline (amorphous) material.

The chemical shifts in ssNMR are sensitive to the local electronic and structural environment. researchgate.net For this compound, different polymorphs would exhibit distinct packing arrangements, leading to subtle but measurable differences in the ¹³C chemical shifts. Furthermore, ssNMR is a powerful technique for studying quadrupolar nuclei like chlorine (³⁵Cl, ³⁷Cl) and bromine (⁷⁹Br, ⁸¹Br). wiley.com The quadrupolar coupling constants for these nuclei are highly sensitive to the electric field gradient at the nucleus, which is determined by the local symmetry and bonding. nih.gov Therefore, different polymorphic forms would likely display different ³⁵Cl and ⁷⁹Br ssNMR spectra, making it a valuable tool for polymorph identification and characterization.

Infrared (IR) and Raman Spectroscopy

The IR and Raman spectra of this compound will be dominated by absorptions corresponding to the vibrations of its key functional groups.

Nitrile (C≡N) Stretch: The nitrile group has a very characteristic and strong absorption in the IR spectrum, typically in the range of 2260-2220 cm⁻¹. nist.gov This band is often weaker in the Raman spectrum.

Aryl Ether (Ar-O-C) Stretches: Aryl ethers display characteristic asymmetric and symmetric C-O-C stretching vibrations. The asymmetric stretch usually appears as a strong band between 1270 and 1200 cm⁻¹, while the symmetric stretch is found in the 1075-1020 cm⁻¹ region. researchgate.net

Carbon-Halogen (C-X) Stretches: The C-Cl stretching vibration for aryl chlorides typically appears in the 1100-1030 cm⁻¹ region. The C-Br stretch is found at lower frequencies, usually between 680 and 515 cm⁻¹. docbrown.info These bands can be useful for confirming the presence of the halogen atoms.

Interactive Data Table: Predicted Characteristic IR and Raman Vibrational Frequencies

| Functional Group | Type of Vibration | Predicted Wavenumber (cm⁻¹) | Expected IR Intensity | Expected Raman Intensity |

| C-H (Aromatic) | Stretch | 3100-3000 | Medium | Strong |

| C-H (Aliphatic) | Stretch | 3000-2850 | Medium | Medium |

| C≡N (Nitrile) | Stretch | 2260-2220 | Strong | Weak |

| C=C (Aromatic) | Stretch | 1600-1450 | Medium-Strong | Strong |

| Ar-O-C | Asymmetric Stretch | 1270-1200 | Strong | Medium |

| Ar-O-C | Symmetric Stretch | 1075-1020 | Medium | Weak |

| C-Cl | Stretch | 1100-1030 | Strong | Strong |

| C-Br | Stretch | 680-515 | Strong | Strong |

Furthermore, IR and Raman spectroscopy can effectively differentiate between different polymorphic forms. Polymorphs have the same chemical composition but differ in their crystal lattice structure. These differences in crystal packing lead to variations in intermolecular interactions, which in turn affect the vibrational modes of the molecule. uantwerpen.be As a result, different polymorphs will display distinct IR and Raman spectra, particularly in the low-frequency region which is sensitive to lattice vibrations. These spectral differences can be used for quality control and to identify the specific polymorphic form of a solid sample.

Mass Spectrometry (MS) and Hyphenated Techniques

Mass spectrometry and its hyphenated techniques are indispensable tools for the structural elucidation and analysis of this compound. These methods provide critical information regarding the compound's molecular weight, elemental composition, fragmentation patterns, purity, and the identity of related substances in various matrices.

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise elemental composition of a molecule. For this compound, with a molecular formula of C₉H₇BrClNO, the monoisotopic mass is calculated to be 258.93994 Da. uni.lu HRMS can confirm this exact mass, distinguishing it from other compounds with the same nominal mass. This high level of mass accuracy is crucial for unambiguous identification.

The molecule contains bromine and chlorine, which have characteristic isotopic patterns (⁷⁹Br/⁸¹Br ≈ 1:1 and ³⁵Cl/³⁷Cl ≈ 3:1). docbrown.info This results in a distinctive isotopic cluster for the molecular ion ([M]⁺, [M+2]⁺, [M+4]⁺), which serves as a clear indicator of its presence.

Predicted Adducts in HRMS: HRMS analysis often involves the formation of various adducts in the ion source. The predicted mass-to-charge ratios (m/z) for common adducts of this compound are essential for its identification in complex matrices. uni.lu

| Adduct | Predicted m/z |

| [M+H]⁺ | 259.94722 |

| [M+Na]⁺ | 281.92916 |

| [M+NH₄]⁺ | 276.97376 |

| [M+K]⁺ | 297.90310 |

| [M-H]⁻ | 257.93266 |

| [M+HCOO]⁻ | 303.93814 |

Proposed Fragmentation Pathways: Under electron ionization (EI) or collision-induced dissociation (CID), the molecular ion would likely undergo fragmentation through several key pathways:

Cleavage of the ether bond: This is a common fragmentation pathway for phenoxy compounds, which could lead to the formation of the 4-bromo-2-chlorophenoxy radical or cation (m/z 205/207/209) and the propanenitrile radical or cation.

Loss of the propanenitrile group: A cleavage could result in the loss of a ·CH(CH₃)CN radical, leading to the formation of the 4-bromo-2-chlorophenoxide ion.

Halogen loss: The molecule could lose a bromine or chlorine atom, although cleavage of the C-Br or C-Cl bond from the aromatic ring is generally less favorable than other fragmentations without significant energy input. docbrown.info

Ring fragmentation: At higher energies, the aromatic ring itself could fragment, leading to smaller characteristic ions.

Table of Potential Fragment Ions:

| m/z (Monoisotopic) | Proposed Formula | Description |

| 204.8875 | [C₆H₃BrClO]⁺ | 4-Bromo-2-chlorophenoxy cation |

| 176.8926 | [C₆H₃BrO]⁺ | Loss of Chlorine from the phenoxy cation |

| 125.9581 | [C₆H₄ClO]⁺ | Loss of Bromine from the phenoxy cation |

| 54.0344 | [C₃H₄N]⁺ | Propanenitrile cation |

Gas Chromatography-Mass Spectrometry (GC-MS) is a suitable technique for the analysis of thermally stable and volatile compounds like this compound. In an academic research context, GC-MS would be employed to assess the purity of a synthesized batch and to identify any volatile impurities. nih.gov

A typical GC-MS analysis would involve dissolving the compound in a suitable organic solvent and injecting it into the GC system. The separation would likely be performed on a non-polar or medium-polarity capillary column, which separates compounds based on their boiling points and polarity. The retention time of the main peak would be characteristic of the compound under the specific analytical conditions. The mass spectrometer then provides mass spectra for the eluting peaks, allowing for their identification.

Potential volatile impurities that could be detected by GC-MS might originate from the starting materials or by-products of the synthesis. For instance, the synthesis could involve the reaction of 4-bromo-2-chlorophenol (B165030) with 2-bromopropanenitrile. nih.gov

Potential Volatile Impurities Detectable by GC-MS:

| Compound Name | Potential Origin |

| 4-Bromo-2-chlorophenol | Unreacted starting material |

| 2-Bromopropanenitrile | Unreacted starting material |

| Dichlorobenzene isomers | Impurities in starting materials |

| Dibromophenol isomers | Impurities or by-products in starting material |

| Toluene, Xylene | Residual synthesis solvents |

The purity of the compound can be estimated by comparing the peak area of the main compound with the total area of all detected peaks in the chromatogram.

Liquid Chromatography-Mass Spectrometry (LC-MS) is a highly versatile technique for the analysis of a wide range of compounds, including those that are not suitable for GC-MS due to low volatility or thermal instability. LC-MS is particularly useful for analyzing complex mixtures and identifying non-volatile degradation products. longdom.orgresearchgate.net

For this compound, LC-MS could be used to monitor its stability under various environmental or stress conditions (e.g., hydrolysis, photolysis, oxidation) to identify potential degradation products. nih.gov A reverse-phase HPLC method, likely using a C18 column with a mobile phase consisting of a water/acetonitrile or water/methanol gradient, would be suitable for separating the parent compound from its more polar degradation products.

Degradation of this compound could proceed through several pathways, such as hydrolysis of the nitrile group or the ether linkage.

Hydrolysis of the nitrile group: The nitrile group (-CN) can hydrolyze under acidic or basic conditions to form a carboxylic acid, resulting in 2-(4-Bromo-2-chlorophenoxy)propanoic acid.

Hydrolysis of the ether linkage: Cleavage of the ether bond would lead to the formation of 4-bromo-2-chlorophenol. plantarchives.org

Photodegradation: Exposure to UV light could lead to dehalogenation or other structural rearrangements.

Potential Degradation Products Identifiable by LC-MS:

| Compound Name | Degradation Pathway |

| 2-(4-Bromo-2-chlorophenoxy)propanoic acid | Nitrile hydrolysis |

| 2-(4-Bromo-2-chlorophenoxy)propanamide | Partial hydrolysis |

| 4-Bromo-2-chlorophenol | Ether hydrolysis |

| 2-(4-Hydroxyphenoxy)propanenitrile | Dehalogenation |

LC-MS/MS would be instrumental in confirming the structures of these degradation products by comparing their fragmentation patterns with that of the parent compound or with reference standards if available.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations of Molecular and Electronic Structure

Quantum chemical calculations are instrumental in understanding the fundamental properties of a molecule at the atomic and electronic levels.

Density Functional Theory (DFT) is a robust method for investigating the electronic structure and ground state properties of organic molecules. For 2-(4-Bromo-2-chlorophenoxy)propanenitrile, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d,p), would be used to optimize the molecular geometry. These calculations would provide key insights into bond lengths, bond angles, and dihedral angles, defining the three-dimensional structure of the molecule.

The electronic properties, such as the distribution of electron density, dipole moment, and molecular electrostatic potential (MEP), can also be determined. The MEP map would highlight the electrophilic and nucleophilic regions of the molecule. It is expected that the electronegative chlorine, bromine, and nitrogen atoms would create regions of negative potential, while the hydrogen atoms and the carbon of the nitrile group would be regions of positive potential. This information is crucial for predicting how the molecule interacts with other chemical species.

Table 1: Predicted Ground State Properties of this compound using DFT

| Property | Predicted Value |

|---|---|

| Optimized Energy (Hartree) | -2578.9 |

| Dipole Moment (Debye) | 3.5 D |

| HOMO Energy (eV) | -7.2 eV |

| LUMO Energy (eV) | -0.8 eV |

Note: The data in this table is hypothetical and serves as an illustrative example of the type of information that would be generated from DFT studies.

Computational methods are widely used to predict spectroscopic parameters, which can aid in the interpretation of experimental spectra. nih.gov

NMR Chemical Shifts: The Gauge-Including Atomic Orbital (GIAO) method, often used in conjunction with DFT, can predict the ¹H and ¹³C NMR chemical shifts of this compound. longdom.org These theoretical chemical shifts, when compared to a reference standard like tetramethylsilane (B1202638) (TMS), can help in the assignment of experimental NMR signals.

IR Frequencies: The vibrational frequencies in the infrared (IR) spectrum can also be calculated using DFT. These calculations would predict the frequencies corresponding to the stretching and bending modes of the various functional groups present in the molecule, such as the C≡N stretch of the nitrile group, the C-O-C stretch of the ether linkage, and the vibrations of the aromatic ring. chemrxiv.org

Table 2: Predicted Spectroscopic Data for this compound

| Parameter | Predicted Value |

|---|---|

| ¹H NMR Chemical Shift (ppm, selected) | Aromatic Protons: 7.0-7.6 ppm |

| CH Proton: 4.8 ppm | |

| CH₃ Protons: 1.8 ppm | |

| ¹³C NMR Chemical Shift (ppm, selected) | Aromatic Carbons: 115-155 ppm |

| Nitrile Carbon: 118 ppm | |

| Ether Linkage Carbon: 70 ppm | |

| IR Frequency (cm⁻¹, selected) | C≡N Stretch: ~2250 cm⁻¹ |

| C-O-C Stretch: ~1250 cm⁻¹ |

Note: The data in this table is hypothetical and serves as an illustrative example based on typical values for similar functional groups.

Molecular Dynamics and Simulation Studies

Molecular dynamics (MD) simulations provide insights into the behavior of molecules over time, including their interactions with each other and with solvent molecules. nih.gov

In the solid state or in concentrated solutions, molecules of this compound would interact with each other through various non-covalent forces. MD simulations can model these interactions, which are likely to include:

π-π stacking: Interactions between the aromatic rings of adjacent molecules.

Halogen bonding: The electrophilic region on the bromine or chlorine atoms (the σ-hole) can interact with nucleophilic sites on neighboring molecules. researchgate.netnih.gov

Dipole-dipole interactions: Arising from the polar nature of the molecule, particularly the nitrile and ether groups.

Understanding these interactions is important for predicting the crystal packing in the solid state and the aggregation behavior in solution.

The behavior of this compound in different solvents can be investigated using MD simulations. These simulations would model the interactions between the solute molecule and the surrounding solvent molecules. The polar nitrile group is expected to be a strong hydrogen bond acceptor, interacting favorably with protic solvents. nih.gov The aromatic ring and the halogen atoms can also participate in specific interactions with solvent molecules. Solvation studies are important for understanding the solubility of the compound and its reactivity in different solvent environments. researchgate.net

Reaction Mechanism Studies and Kinetics

Detailed computational studies are essential for elucidating the intricate pathways of chemical reactions. Such studies typically employ quantum mechanical methods, like Density Functional Theory (DFT), to model the behavior of molecules and predict their reactivity. However, no specific research applying these methods to this compound has been found.

The characterization of transition states and the calculation of activation energies are fundamental to understanding reaction rates. The Arrhenius equation mathematically relates the rate constant of a reaction to the activation energy and temperature. fsu.edulibretexts.org Computational methods can precisely map the potential energy surface of a reaction, identifying the geometry of the transition state—the highest energy point along the reaction coordinate—and calculating the energy barrier (activation energy) that must be overcome for the reaction to proceed.

Table 1: Hypothetical Activation Energy Data for a Reaction of this compound (Note: This table is for illustrative purposes only, as no experimental or computational data is currently available for this specific compound.)

| Reaction Pathway | Computational Method | Calculated Activation Energy (kcal/mol) |

|---|---|---|

| Nucleophilic Substitution | DFT (B3LYP/6-31G*) | Data not available |

| Elimination | MP2/cc-pVTZ | Data not available |

Many organic reactions can yield multiple products, and predicting the regioselectivity (where a reaction occurs on a molecule) and stereoselectivity (the spatial arrangement of the products) is a significant challenge. Computational models can predict these outcomes by comparing the activation energies of the different possible reaction pathways. The pathway with the lowest energy barrier is typically the one that is favored, leading to the major product. For this compound, which possesses several potentially reactive sites, such predictive studies would be highly valuable for synthetic applications.

Modern computational chemistry allows for the investigation of complex, multi-step reaction mechanisms, including those involving catalysts. researchgate.netresearchgate.netvub.be These studies can identify all elementary steps, intermediate structures, and transition states in a catalytic cycle. By understanding the complete energy profile of the reaction, researchers can gain insights into the role of the catalyst and identify potential bottlenecks or side reactions. The application of these computational techniques to reactions involving this compound could lead to the development of more efficient and selective synthetic methods.

Chemical Reactivity Profiles and Mechanism Studies

Nucleophilic Reactivity at the Nitrile Center

The carbon-nitrogen triple bond of the nitrile group is polarized, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. This reactivity is a cornerstone of nitrile chemistry, allowing for its conversion into a variety of other functional groups.

Hydrolysis: The nitrile group of 2-(4-bromo-2-chlorophenoxy)propanenitrile can be hydrolyzed to a carboxylic acid, 2-(4-bromo-2-chlorophenoxy)propanoic acid, or a primary amide, 2-(4-bromo-2-chlorophenoxy)propanamide, under acidic or basic conditions.

Under acidic conditions, the reaction is initiated by protonation of the nitrile nitrogen, which enhances the electrophilicity of the carbon atom. youtube.comchemistrysteps.com A molecule of water then acts as a nucleophile, attacking the nitrile carbon. youtube.com Subsequent proton transfer and tautomerization lead to the formation of the corresponding amide. youtube.com If the reaction is allowed to proceed, the amide can be further hydrolyzed to the carboxylic acid. chemistrysteps.com

In a basic medium, a hydroxide (B78521) ion directly attacks the electrophilic carbon of the nitrile group. chemistrysteps.com The resulting intermediate is protonated by water to form an imidic acid, which then tautomerizes to the amide. chemistrysteps.com Similar to the acid-catalyzed process, the amide can be further hydrolyzed to a carboxylate salt under more stringent basic conditions. chemistrysteps.com The reaction can often be controlled to favor the amide as the final product by carefully managing the reaction temperature and the concentration of the base.

Alcoholysis: In the presence of an alcohol and a strong acid or base catalyst, the nitrile group can undergo alcoholysis to form an imidate (also known as an imino ether) or an N-substituted amide in what is known as the Ritter reaction. semanticscholar.orgpearson.com Base-catalyzed alcoholysis involves the nucleophilic attack of an alkoxide ion on the nitrile carbon, leading to the formation of an imidate. semanticscholar.org

The carbon-nitrogen triple bond can undergo addition reactions with various nucleophiles, most notably organometallic reagents.

Reaction with Grignard Reagents: Grignard reagents (RMgX) readily add to the nitrile group of this compound. chemistrysteps.commsu.edu The nucleophilic carbon of the Grignard reagent attacks the electrophilic nitrile carbon, forming an imine anion after the initial addition. chemistrysteps.com This intermediate is then hydrolyzed in a subsequent aqueous workup step to yield a ketone. chemistrysteps.com This reaction provides a valuable route for the synthesis of ketones with a new carbon-carbon bond.

Reduction: The nitrile group can be reduced to a primary amine, 2-(4-bromo-2-chlorophenoxy)propan-1-amine. A powerful reducing agent, such as lithium aluminum hydride (LiAlH4), is typically employed for this transformation. The reaction proceeds through the nucleophilic addition of hydride ions to the nitrile carbon. chemistrysteps.com

Electrophilic Aromatic Substitution on the Halogenated Phenoxy Ring

The benzene (B151609) ring of this compound is substituted with a bromine atom, a chlorine atom, and a propanenitrile-oxy group. These substituents influence the rate and regioselectivity of electrophilic aromatic substitution reactions.

The directing effects of the substituents on the aromatic ring determine the position of incoming electrophiles.

Halogen Substituents (Bromo and Chloro): Halogens are deactivating groups due to their electron-withdrawing inductive effect (-I effect). libretexts.orgpressbooks.pub However, they are ortho, para-directing because of their electron-donating resonance effect (+R effect), where the lone pairs on the halogen can be delocalized into the aromatic ring. libretexts.orgpressbooks.pub

Phenoxy Substituent (specifically, the -O-CH(CH3)CN group): The alkoxy group is an activating group and is also ortho, para-directing. pitt.edu This is due to the strong electron-donating resonance effect of the oxygen atom, which outweighs its inductive electron-withdrawing effect. pitt.edu

In the case of this compound, the oxygen of the ether linkage is the most activating substituent, and therefore, its directing effect will be dominant in determining the position of electrophilic attack.

The positions on the aromatic ring that are available for substitution are ortho and meta to the bromine and chlorine atoms, and ortho and para to the ether linkage. Given the substitution pattern, the most activated positions for electrophilic attack are those ortho to the strongly activating ether group. However, one of these positions is already occupied by a chlorine atom. The other ortho position is also sterically hindered by the adjacent chlorine atom. The para position to the ether group is occupied by the bromine atom.

Therefore, electrophilic substitution is most likely to occur at the positions ortho to the ether linkage that are not already substituted. The directing effects of the substituents can be summarized in the following table:

| Substituent | Position | Inductive Effect | Resonance Effect | Overall Effect | Directing Preference |

| -O-CH(CH₃)CN | 1 | -I (withdrawing) | +R (donating) | Activating | Ortho, Para |

| -Cl | 2 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

| -Br | 4 | -I (withdrawing) | +R (donating) | Deactivating | Ortho, Para |

Considering the combined effects, the most likely positions for electrophilic attack would be those most activated by the dominant ether group and least deactivated by the halogens, while also considering steric hindrance. Nitration, for example, would likely yield a mixture of isomers with the nitro group substituting at the available positions on the ring, with the precise ratio depending on the specific reaction conditions. acs.orgmasterorganicchemistry.com Halogenation, such as chlorination or bromination, in the presence of a Lewis acid catalyst, would also be directed by the existing substituents. jove.comchemguide.co.uk

Radical Reactions and Bond Dissociation Studies

The propanenitrile moiety of the molecule contains a hydrogen atom on the carbon adjacent to the phenoxy ring, which could be susceptible to radical abstraction.

The initiation of a radical reaction would likely involve the homolytic cleavage of a bond, which can be induced by heat or light. numberanalytics.comlibretexts.org The benzylic C-H bond is typically weaker than other sp3 hybridized C-H bonds due to the resonance stabilization of the resulting benzylic radical. libretexts.org In the case of this compound, the carbon atom bearing the nitrile and attached to the oxygen is analogous to a benzylic position. Radical halogenation, for instance with N-bromosuccinimide (NBS) under photochemical or thermal initiation, could potentially lead to the substitution of the hydrogen at this position. numberanalytics.comyoutube.com

The bond dissociation energies (BDEs) of the C-Br and C-Cl bonds on the aromatic ring are also of interest. Homolytic cleavage of these bonds would generate aryl radicals. chemistrysteps.com The photolysis of bromo- and chloro-substituted aromatic compounds can lead to the homolytic cleavage of the carbon-halogen bond. nih.gov Computational studies on polychlorinated biphenyls (PCBs) have explored the C-Cl bond homolytic cleavage. nih.gov The relative ease of cleavage would depend on the specific electronic environment of each halogen atom.

Homolytic Cleavage of C-Halogen Bonds

Homolytic bond cleavage involves the symmetric breaking of a covalent bond, where each of the resulting fragments retains one of the originally shared electrons, leading to the formation of radicals. cetjournal.itucsb.edu The energy required for this process is known as the bond dissociation energy (BDE). ucsb.edu In the context of this compound, the two primary sites for such cleavage are the carbon-bromine (C-Br) and carbon-chlorine (C-Cl) bonds on the aromatic ring.

The relative strength of these bonds is a key determinant of which halogen is more likely to be abstracted under given conditions. Generally, the bond strength of carbon-halogen bonds on aromatic rings follows the trend C-Cl > C-Br. This is due to the greater electronegativity and smaller size of the chlorine atom compared to bromine, leading to a shorter and stronger bond with carbon.

Table 1: Typical Bond Dissociation Energies for C-Halogen Bonds in Aromatic Compounds

| Bond Type | Bond Dissociation Energy (kJ/mol) | Bond Dissociation Energy (kcal/mol) |

| Aryl C-Cl | ~400-420 | ~96-100 |

| Aryl C-Br | ~330-350 | ~79-84 |

Note: These are approximate values and can vary depending on the specific molecular structure and substituent effects.

Based on these general principles, the homolytic cleavage of the C-Br bond in this compound is expected to be energetically more favorable than the cleavage of the C-Cl bond. This suggests that under conditions promoting radical formation, such as high temperatures or UV irradiation, the initial step would likely involve the formation of a bromine radical and a 2-(2-chloro-4-phenoxyphenyl)propanenitrile radical.

Photochemical and Thermochemical Pathways

The degradation of this compound can be initiated by the input of energy in the form of light (photochemical pathways) or heat (thermochemical pathways). Both processes often involve the homolytic cleavage of the weakest bonds within the molecule.

Photochemical Pathways

Studies on the photolysis of related halophenols provide significant insight into the likely photochemical behavior of this compound. Research on the UV photolysis of 4-bromophenol (B116583) and 4-chlorophenol (B41353) has demonstrated a clear distinction in the reactivity of the C-Br and C-Cl bonds. nih.govnih.govresearchgate.net

Upon UV excitation, 4-bromophenol undergoes prompt C-Br bond fission, indicating that this is a primary and efficient photochemical process. nih.govnih.govresearchgate.net In contrast, for 4-chlorophenol, no significant products resulting from the direct single-photon induced C-Cl bond cleavage are observed. nih.govnih.govresearchgate.net This difference in reactivity is attributed to the lower bond dissociation energy of the C-Br bond compared to the C-Cl bond.

Extrapolating from these findings, the primary photochemical pathway for this compound is predicted to be the homolytic cleavage of the C-Br bond.

Table 2: Summary of Photochemical Reactivity of Related Halophenols

| Compound | Wavelength (λ) | Observed Primary Fission | Reference |

| 4-Bromophenol | ≤ 330 nm | C-Br bond | nih.govnih.govresearchgate.net |

| 4-Chlorophenol | Various UV | O-H bond (no prompt C-Cl) | nih.govnih.govresearchgate.net |

The initial photochemical step would therefore likely be:

C₉H₇BrClNO + hν → •C₉H₇ClNO + •Br

The resulting aryl radical is highly reactive and can subsequently undergo a variety of reactions, including hydrogen abstraction from the solvent or other molecules, or intramolecular rearrangements.

Thermochemical Pathways

Under thermal stress, the weakest covalent bonds are the most likely to undergo homolytic cleavage. As established, the C-Br bond is weaker than the C-Cl bond in haloaromatic compounds. Therefore, the initial step in the thermochemical decomposition of this compound is also anticipated to be the cleavage of the C-Br bond.

Studies on the thermal degradation of more complex brominated aromatic compounds, such as decabromodiphenyl ether (BDE-209), have shown that C-Br bond fission is a key initial process. nih.gov Another potential pathway at elevated temperatures is the cleavage of the ether linkage. For instance, the thermal decomposition of anisole (B1667542) (methoxybenzene) initiates with the cleavage of the O-CH₃ bond to form a phenoxy radical and a methyl radical. While the phenoxy-propanenitrile bond in the target molecule is more complex, its cleavage under high-temperature pyrolysis cannot be ruled out.

However, based on the relative bond strengths, C-Br bond scission is the more probable low-energy thermal decomposition pathway. The pyrolysis of materials containing brominated flame retardants often results in the formation of hydrogen bromide (HBr) and various brominated and non-brominated aromatic compounds. cetjournal.it Similarly, the thermal decomposition of 1-bromo-2-chloroethane (B52838) primarily yields products from the elimination of HBr, further highlighting the greater reactivity of the C-Br bond under thermal conditions.

Therefore, the primary thermochemical degradation is expected to proceed via the formation of a bromine radical, followed by subsequent reactions of the resulting organic radical.

Role As an Advanced Building Block in Complex Organic Synthesis

Precursor in the Synthesis of Diverse Heterocyclic Systems

The inherent functionalities within 2-(4-Bromo-2-chlorophenoxy)propanenitrile make it an adept precursor for the synthesis of a variety of heterocyclic compounds, which are pivotal structures in materials science and medicinal chemistry.

The nitrile group is a versatile functional group that can participate in a plethora of cyclization reactions to form nitrogen-containing heterocycles. In conjunction with the adjacent active α-methylene group (methine, in this case), it can be used to construct five- and six-membered rings. For instance, in reactions analogous to those involving benzoylacetonitriles, the active methine proton can be removed by a base to generate a carbanion. tubitak.gov.tr This nucleophile can then react with various electrophiles to initiate a cyclization sequence.

One representative pathway is the Gewald reaction, where the nitrile, an α-carbon with a proton, and an external source of sulfur react with a carbonyl compound to form a substituted aminothiophene. While the specific application with this compound is not extensively documented, the principle is broadly applicable to α-substituted nitriles.

Furthermore, the nitrile group is a key participant in [3+2] cycloaddition reactions. For example, it can react with in-situ generated nitrile oxides or other 1,3-dipoles to yield five-membered heterocycles like oxadiazoles (B1248032) or triazoles. mdpi.commdpi.com Base-promoted cyclization reactions with reagents like aroylacetonitriles have also been shown to produce complex heterocyclic systems such as benzo[d] mdpi.comnih.govthiazines. rsc.org The reactivity of the nitrile within the title compound provides a clear pathway for the synthesis of novel heterocyclic structures bearing the distinct 4-bromo-2-chlorophenoxy substituent.

The 4-bromo-2-chlorophenoxy group serves as a robust scaffold upon which further rings can be fused, a process known as annulation. This is typically achieved through intramolecular electrophilic aromatic substitution reactions. For such a reaction to occur, the propanenitrile side chain would first need to be elaborated into a chain containing a strong electrophilic center.

For example, hydrolysis of the nitrile to a carboxylic acid, followed by conversion to an acyl chloride, would generate a potent electrophile. In the presence of a Lewis acid catalyst (e.g., AlCl₃), this acyl group could attack the aromatic ring in an intramolecular Friedel-Crafts acylation. The regiochemical outcome of this cyclization is directed by the existing substituents. The ether oxygen is a strong ortho-, para-director, while the chlorine and bromine atoms are deactivating but also ortho-, para-directing. The cyclization would likely occur at the position ortho to the ether linkage (C6) to form a new six-membered ring, yielding a dibenzofuranone-type structure. Such annulation strategies are fundamental in building polycyclic aromatic systems from simpler precursors. nih.gov

Scaffold for the Construction of Multi-functionalized Molecular Architectures

Beyond heterocycles, this compound is an ideal starting material for creating complex molecules where precise substitution patterns are paramount.

The presence of two different halogen atoms (bromine and chlorine) on the aromatic ring is a key feature that allows for selective, stepwise functionalization via transition-metal-catalyzed cross-coupling reactions. nih.govbohrium.com The carbon-bromine (C-Br) bond is generally more reactive and susceptible to oxidative addition by palladium(0) catalysts than the more robust carbon-chlorine (C-Cl) bond. This reactivity difference enables highly regioselective modifications. acs.orgnih.gov

For instance, a Suzuki-Miyaura coupling reaction can be performed selectively at the C-Br bond, leaving the C-Cl bond untouched for subsequent transformations. mdpi.commdpi.com This allows for the introduction of an aryl, heteroaryl, or vinyl group at the C4 position. Following this initial coupling, the reaction conditions can be changed (e.g., by using a different ligand or a more reactive catalyst system) to facilitate a second cross-coupling reaction at the C-Cl position. The Buchwald-Hartwig amination is another powerful tool where primary or secondary amines can be coupled selectively at the C-Br position. organic-chemistry.orgwikipedia.org This stepwise approach provides a reliable strategy for synthesizing tri- and tetra-substituted aromatic ethers with a high degree of control over the substitution pattern.

Table 1: Representative Selective Cross-Coupling Reactions

This table illustrates the potential for selective functionalization of the this compound scaffold based on established reactivity principles.

| Reaction Type | Coupling Partner | Target Halogen | Catalyst System (Typical) | Product Moiety |

|---|---|---|---|---|

| Suzuki-Miyaura | Arylboronic acid | C4-Br | Pd(PPh₃)₄, K₂CO₃ | Biphenyl ether |

| Buchwald-Hartwig | Secondary amine | C4-Br | Pd₂(dba)₃, BINAP, NaOtBu | N-Aryl aniline (B41778) derivative |

| Sonogashira | Terminal alkyne | C4-Br | PdCl₂(PPh₃)₂, CuI, Et₃N | Aryl-alkyne ether |

| Heck | Alkene | C4-Br | Pd(OAc)₂, P(o-tol)₃, Et₃N | Aryl-alkene ether |

The synthesis of analogs of this compound is a valuable strategy for conducting structure-property relationship (SPR) studies in materials science. By systematically modifying the structure and evaluating the impact on physical or chemical properties, researchers can design molecules with tailored functions.

Liquid Crystals: The rigid, anisotropic structure of the dihalogenated aryl ether core is a common feature in liquid crystalline materials. whiterose.ac.uk By replacing the bromine and/or chlorine atoms with various alkyl or alkoxy chains via cross-coupling, a series of analogs could be synthesized. The nature, length, and position of these chains would directly influence the material's mesophase behavior, such as the transition temperatures between nematic, smectic, and isotropic phases. rsc.orgresearchgate.net

Photophysical Properties: Analogs can be designed to study the influence of electronic effects on the molecule's photophysical properties. For example, attaching electron-donating or electron-withdrawing groups to the aromatic ring via Suzuki coupling would alter the energy of the frontier molecular orbitals (HOMO and LUMO). mdpi.comub.edu These changes would manifest in shifts in the UV-visible absorption and fluorescence emission spectra. beilstein-journals.org Quantitative structure-property relationship (QSPR) models have been developed for related polybrominated diphenyl ethers, correlating molecular descriptors (like orbital energies and atomic charges) with properties such as rates of photolysis, providing a framework for predicting the environmental fate or stability of new analogs. nih.gov

Table 2: Hypothetical Analogs for Structure-Property Relationship Studies

Environmental Transformation Pathways and Mechanisms Academic Focus

Abiotic Degradation Pathways in Environmental Matrices

Abiotic degradation encompasses the chemical transformation of compounds in the absence of biological activity. For 2-(4-bromo-2-chlorophenoxy)propanenitrile, these pathways are primarily driven by hydrolysis, photolysis, and chemical oxidation-reduction reactions within environmental matrices such as soil and water.

The nitrile group (-C≡N) in this compound is susceptible to hydrolysis, a chemical reaction with water. This process can proceed under both acidic and alkaline conditions, typically found in various environmental compartments. The hydrolysis of nitriles generally occurs in a stepwise manner. Initially, the nitrile is converted to the corresponding amide, 2-(4-bromo-2-chlorophenoxy)propanamide. Subsequently, further hydrolysis of the amide leads to the formation of the carboxylic acid, 2-(4-bromo-2-chlorophenoxy)propanoic acid, and ammonia. nih.govmdpi.com

The rate of hydrolysis is significantly influenced by the electronic properties of the substituents on the aromatic ring. Studies on substituted benzonitriles have shown that electron-withdrawing groups can enhance the rate of hydrolysis under certain conditions by making the carbon atom of the nitrile group more susceptible to nucleophilic attack by water. znaturforsch.comznaturforsch.comyu.edu.jo In the case of this compound, the presence of electron-withdrawing bromine and chlorine atoms on the phenoxy ring is expected to influence the hydrolysis rate of the nitrile group.

Table 1: Predicted Abiotic Hydrolysis Products of this compound

| Step | Reactant | Product |

| 1 | This compound | 2-(4-Bromo-2-chlorophenoxy)propanamide |

| 2 | 2-(4-Bromo-2-chlorophenoxy)propanamide | 2-(4-Bromo-2-chlorophenoxy)propanoic acid and Ammonia |

Photolytic degradation, or photolysis, involves the breakdown of chemical compounds by light energy, particularly in the ultraviolet (UV) spectrum of sunlight. The aromatic ring of this compound, being substituted with both bromine and chlorine atoms, is a primary target for photolytic reactions. Research on halogenated aromatic compounds has demonstrated that the carbon-halogen bond can be cleaved by UV radiation. This process, known as reductive dehalogenation, can lead to the sequential removal of bromine and chlorine atoms from the aromatic ring. asm.orgnih.gov The position of the halogens on the ring can influence the rate and products of photolysis.

In soil and aquatic environments, this compound can be transformed through chemical oxidation and reduction reactions. Advanced oxidation processes (AOPs), such as those involving hydroxyl radicals (•OH) generated from the Fenton reaction (Fe²⁺/H₂O₂), are known to be effective in degrading persistent organic pollutants. acs.orgwikipedia.org These highly reactive radicals can attack the aromatic ring, leading to hydroxylation and eventual ring cleavage. The ether bond is also susceptible to oxidative cleavage by these powerful oxidants. acs.orgnih.govmdpi.com

Conversely, under anaerobic or reducing conditions, such as those found in saturated soils, sediments, and groundwater, reductive dehalogenation is a significant transformation pathway. rsc.org In this process, the halogen atoms (bromine and chlorine) are removed from the aromatic ring and replaced with hydrogen atoms. This typically occurs in a stepwise manner, with brominated compounds often being dehalogenated more readily than their chlorinated counterparts. asm.orgnih.gov The reduction of halogenated phenols can be facilitated by various reducing agents present in the environment. rsc.org

Biotic Transformation Mechanisms

Biotic transformation, or biodegradation, involves the breakdown of chemical compounds by microorganisms and their enzymes. This is a crucial process in the environmental dissipation of many organic pollutants. For this compound, the primary sites for microbial attack are the nitrile group and the aryl ether linkage.

A wide range of microorganisms, particularly bacteria, have been shown to degrade aryl ethers. Bacteria from the genus Sphingomonas, for example, are well-known for their ability to metabolize phenoxyalkanoic acid herbicides, which share the aryl ether linkage with the target compound. nih.govresearchgate.net The initial step in the microbial degradation of these compounds is often the cleavage of the ether bond. This is typically catalyzed by dioxygenase enzymes, which incorporate both atoms of molecular oxygen into the substrate. nih.govnih.gov This cleavage results in the formation of a halogenated phenol (B47542) and an aliphatic side chain, which are then further metabolized. Cytochrome P450 monooxygenases are another class of enzymes capable of cleaving aryl ether bonds in some bacteria, such as Rhodococcus erythropolis. nih.govnih.gov

The nitrile group is also a target for microbial degradation. Many microorganisms possess enzymes that can hydrolyze nitriles. The degradation of benzonitrile (B105546) herbicides like bromoxynil (B128292) and ioxynil, which are structurally analogous to the aromatic portion of this compound, has been extensively studied. asm.orgnih.gov These studies reveal that the nitrile group is typically hydrolyzed to an amide and then to a carboxylic acid, mirroring the abiotic hydrolysis pathway but occurring at much faster rates under microbial influence.

Two main enzymatic pathways are responsible for the biological hydrolysis of the nitrile group. The first involves a single-step conversion of the nitrile directly to a carboxylic acid and ammonia, catalyzed by an enzyme called nitrilase. nih.govopenbiotechnologyjournal.com

The second pathway is a two-step process. First, a nitrile hydratase enzyme converts the nitrile to an amide. Then, an amidase enzyme hydrolyzes the amide to the corresponding carboxylic acid and ammonia. openbiotechnologyjournal.comresearchgate.netresearchgate.net The presence and activity of these enzymes vary among different microbial species. The substrate specificity of these enzymes is also a critical factor; the substituents on the aromatic ring and the structure of the aliphatic chain can influence the rate and extent of enzymatic hydrolysis. researchgate.netresearchgate.net

Table 2: Key Enzymes in the Biotic Transformation of this compound Functional Groups

| Functional Group | Enzyme Class | Reaction Catalyzed | Potential Products |

| Aryl Ether | Dioxygenase | Cleavage of the ether linkage | 4-Bromo-2-chlorophenol (B165030), 2-hydroxypropanenitrile |

| Aryl Ether | Cytochrome P450 | Cleavage of the ether linkage | 4-Bromo-2-chlorophenol, 2-hydroxypropanenitrile |

| Nitrile | Nitrilase | Direct hydrolysis to carboxylic acid | 2-(4-Bromo-2-chlorophenoxy)propanoic acid, Ammonia |

| Nitrile | Nitrile Hydratase | Hydration to amide | 2-(4-Bromo-2-chlorophenoxy)propanamide |

| Amide (intermediate) | Amidase | Hydrolysis to carboxylic acid | 2-(4-Bromo-2-chlorophenoxy)propanoic acid, Ammonia |

Reductive Dehalogenation Processes by Microorganisms

Reductive dehalogenation is a crucial microbial process for the detoxification and degradation of halogenated organic compounds under anaerobic conditions. In this process, microorganisms utilize halogenated compounds as electron acceptors, replacing a halogen substituent with a hydrogen atom. While specific studies on this compound are not extensively documented in publicly available research, the principles of reductive dehalogenation observed for other halogenated aromatic compounds can provide insights into its likely biotransformation.

For instance, research on other chlorinated and brominated aromatic compounds has demonstrated the capability of various microbial consortia and isolated strains to carry out reductive dehalogenation. Studies on compounds with similar structural motifs, such as chlorophenoxy herbicides and other halogenated phenols, have revealed that the position and type of halogen substituent significantly influence the rate and extent of dehalogenation. It is plausible that microorganisms capable of dehalogenating brominated and chlorinated phenols could also act on this compound. The process would likely involve the sequential removal of the bromine and chlorine atoms, although the preferred order of removal would depend on the specific enzymatic machinery of the involved microorganisms.

Potential microbial candidates for such transformations could belong to genera known for their dehalogenating capabilities, such as Dehalococcoides, Desulfitobacterium, and Dehalobacter. These microorganisms possess specialized enzymes called dehalogenases that catalyze the removal of halogen atoms. The transformation of this compound would likely proceed through the formation of less halogenated intermediates, ultimately leading to the non-halogenated phenoxypropanenitrile core, which could then undergo further degradation.

Modeling and Prediction of Environmental Fate

Computational modeling has become an indispensable tool for predicting the environmental fate of chemical compounds, especially for those with limited experimental data. These models utilize quantitative structure-activity relationships (QSARs) and other computational chemistry methods to estimate the physical, chemical, and biological properties of molecules, which in turn inform their environmental behavior.

Computational Models for Degradation Kinetics

Predicting the degradation kinetics of this compound is essential for estimating its environmental persistence. Computational models for degradation kinetics often rely on parameters such as the compound's structure, electronic properties, and susceptibility to microbial attack.

Below is a hypothetical data table illustrating the types of parameters that would be used in a computational model to predict the degradation kinetics of this compound, based on data for analogous compounds.

| Parameter | Value (Example) | Significance in Degradation Kinetics |

| Molecular Weight | 276.5 g/mol | Influences transport and partitioning. |

| Log Kow | 3.5 | Indicates potential for bioaccumulation. |

| C-Br Bond Dissociation Energy | Lower than C-Cl | Suggests bromine may be removed first. |

| C-Cl Bond Dissociation Energy | Higher than C-Br | Indicates chlorine is more resistant to cleavage. |

| Electron Affinity | High | Affects susceptibility to reductive processes. |

Note: The values in this table are illustrative examples for structurally similar compounds and are not experimentally determined for this compound.

Mechanistic Studies of Transformation Products and Intermediates

Mechanistic studies, often combining experimental analysis with computational chemistry, are vital for identifying the transformation products and intermediates formed during the degradation of a parent compound. While direct experimental studies on this compound are scarce, we can infer potential transformation pathways based on research on related compounds like chlorophenoxy herbicides. nih.gov

The degradation of this compound would likely be initiated by the cleavage of the ether linkage or by dehalogenation. Reductive dehalogenation would lead to the formation of (2-chlorophenoxy)propanenitrile and (4-bromophenoxy)propanenitrile as primary intermediates. Subsequent dehalogenation steps would yield phenoxypropanenitrile. Hydrolysis of the nitrile group could also occur, leading to the formation of corresponding carboxylic acids.

The following table outlines the plausible transformation products and intermediates of this compound based on known degradation pathways of similar chemicals.

| Parent Compound | Transformation Process | Potential Intermediate/Product |

| This compound | Reductive Debromination | 2-(2-Chlorophenoxy)propanenitrile |

| This compound | Reductive Dechlorination | 2-(4-Bromophenoxy)propanenitrile |

| 2-(2-Chlorophenoxy)propanenitrile | Reductive Dechlorination | 2-Phenoxypropanenitrile |

| 2-(4-Bromophenoxy)propanenitrile | Reductive Debromination | 2-Phenoxypropanenitrile |

| This compound | Ether Cleavage | 4-Bromo-2-chlorophenol and Propanenitrile derivatives |

| This compound | Nitrile Hydrolysis | 2-(4-Bromo-2-chlorophenoxy)propanoic acid |

This table presents hypothetical transformation products based on established chemical and biological degradation principles for analogous compounds.

Further research, including laboratory degradation studies and advanced analytical techniques, is necessary to definitively identify the transformation pathways and products of this compound in various environmental compartments.

Future Directions and Emerging Research Avenues

Development of More Sustainable Synthetic Routes

A primary objective for future research will be the development of environmentally benign and economically viable methods for the synthesis of 2-(4-Bromo-2-chlorophenoxy)propanenitrile. This involves a departure from traditional synthetic pathways that may rely on harsh conditions or hazardous reagents.

The principles of green chemistry offer a framework for designing safer and more efficient synthetic processes. Future efforts in the synthesis of this compound are expected to incorporate several of these principles. nih.gov The adoption of greener solvents, such as water or bio-based solvents, could significantly reduce the environmental impact of the synthesis. nih.gov Furthermore, developing solvent-free reaction conditions, where possible, would represent a substantial advancement in sustainability. corrosionpedia.com Microwave-assisted organic synthesis is another promising avenue, as it can often lead to shorter reaction times, higher yields, and reduced energy consumption compared to conventional heating methods. corrosionpedia.com The exploration of one-pot syntheses, where multiple reaction steps are carried out in a single reaction vessel, can also enhance efficiency and minimize waste generation. nih.gov

| Green Chemistry Principle | Potential Application in Synthesis of this compound |

| Prevention | Designing synthetic routes with higher atom economy to minimize waste. |

| Atom Economy | Utilizing catalytic reactions that incorporate a majority of the reactant atoms into the final product. |

| Less Hazardous Chemical Syntheses | Replacing toxic reagents and solvents with safer alternatives. |

| Designing Safer Chemicals | While the target compound is defined, this principle applies to the choice of intermediates and byproducts. |

| Safer Solvents and Auxiliaries | Investigating the use of water, supercritical fluids, or biodegradable solvents. nih.gov |

| Design for Energy Efficiency | Employing ambient temperature reactions or energy-efficient techniques like microwave irradiation. corrosionpedia.com |

| Use of Renewable Feedstocks | Exploring bio-based starting materials for the synthesis of the phenol (B47542) or propanenitrile precursors. |

| Reduce Derivatives | Designing syntheses that avoid unnecessary protection and deprotection steps. |

| Catalysis | Prioritizing catalytic reagents over stoichiometric ones to enhance efficiency and reduce waste. |

| Design for Degradation | While not a synthetic goal, understanding the compound's environmental fate is a related green chemistry concern. |

| Real-time analysis for Pollution Prevention | Implementing in-process monitoring to prevent the formation of hazardous byproducts. |

| Inherently Safer Chemistry for Accident Prevention | Choosing reagents and reaction conditions that minimize the risk of explosions, fires, and chemical releases. |

The development of novel catalysts will be crucial for improving the synthesis of this compound. Research is likely to focus on transition metal catalysis, which has proven effective for the formation of C-O and C-CN bonds. acs.orgrsc.org For instance, copper- or palladium-catalyzed cross-coupling reactions could provide highly efficient and selective routes to the ether linkage. acs.org The design of new ligands for these metal catalysts could further enhance their activity and allow for reactions to be conducted under milder conditions. Furthermore, the exploration of biocatalysis, using enzymes to carry out specific synthetic steps, could offer a highly selective and environmentally friendly alternative to traditional chemical methods.

Exploration of Novel Reactivity and Unprecedented Transformations

The unique combination of functional groups in this compound—a substituted aromatic ring, an ether linkage, and a nitrile group—provides a rich platform for exploring novel chemical reactivity. Future research will likely investigate the selective functionalization of this molecule to create a diverse range of derivatives.

The nitrile group is a versatile functional handle that can be transformed into various other groups, such as amines, carboxylic acids, and amides, through reduction or hydrolysis. libretexts.org The development of new reagents and methods for these transformations that are compatible with the halogenated aromatic ring will be of significant interest. Additionally, the electrophilic nature of the carbon atom in the nitrile group makes it a target for nucleophilic addition reactions, opening up possibilities for the synthesis of more complex molecular architectures. libretexts.org The aromatic ring itself presents opportunities for further substitution reactions, although the directing effects of the existing substituents will need to be carefully considered.

Advanced Materials Science Applications

The structural motifs present in this compound suggest its potential as a building block for advanced materials. Phenoxy compounds, in general, are used in the production of high-performance polymers and resins. corrosionpedia.comphlextek.com Future research could explore the incorporation of this functionalized monomer into polymer backbones to create materials with tailored properties. The presence of bromine and chlorine atoms could, for example, be investigated for their potential to impart flame-retardant characteristics to new materials. The aromatic nature of the compound also suggests potential applications in the field of organic electronics, where aromatic compounds are often used as components of conductive polymers and organic light-emitting diodes (OLEDs). ijrar.org

Interdisciplinary Research Integrating the Compound into Broader Chemical Contexts

The unique substitution pattern of this compound makes it a valuable scaffold for interdisciplinary research, particularly in medicinal chemistry and agrochemical science. Halogenated aromatic compounds are prevalent in many pharmaceuticals and pesticides. rsc.org Future research could involve the synthesis of a library of derivatives of this compound for screening against various biological targets. The combination of the phenoxy ether linkage and the nitrile group provides a framework that can be systematically modified to explore structure-activity relationships. This could lead to the discovery of new lead compounds for drug development or the design of novel agrochemicals with improved efficacy and environmental profiles.

| Research Area | Potential Interdisciplinary Application of this compound |

| Medicinal Chemistry | As a scaffold for the synthesis of novel bioactive molecules for drug discovery. |

| Agrochemical Science | As a building block for the development of new herbicides, fungicides, or insecticides. |

| Polymer Chemistry | As a monomer for the synthesis of specialty polymers with tailored properties. corrosionpedia.comphlextek.com |

| Organic Electronics | As a component in the design of new organic semiconductor materials. ijrar.org |

| Supramolecular Chemistry | Investigating its potential for self-assembly and the formation of ordered nanostructures. |

Q & A

Q. What synthetic methodologies are recommended for preparing 2-(4-Bromo-2-chlorophenoxy)propanenitrile with high purity?

A common approach involves alkylation of a phenol derivative with propanenitrile. For example, in analogous syntheses, NaH is used as a base to deprotonate the phenolic hydroxyl group, followed by reaction with an alkyl halide (e.g., methyl iodide) to introduce the nitrile moiety. Purification steps include extraction with ethyl acetate, drying over MgSO₄, and column chromatography. Purity (>97%) can be verified via high-performance liquid chromatography (HLC) or gas chromatography (GC) .

Q. What analytical techniques are critical for characterizing this compound?

- NMR Spectroscopy : ¹H and ¹³C NMR are essential for confirming substituent positions and nitrile functionality. For example, the nitrile group typically appears as a singlet in the ¹³C NMR spectrum (~110–120 ppm) .

- Chromatography : GC or HPLC with UV detection ensures purity, particularly for identifying halogenated byproducts .

- InChI Key/SMILES : Use computational tools to cross-verify structural descriptors (e.g., SMILES:

ClC1=CC=C(OC2=CC=CC=C2C#N)C=C1) .

Q. How should researchers handle and store this compound to maintain stability?

Store at 0–6°C in airtight, light-resistant containers. The bromo and chloro substituents increase sensitivity to moisture; use desiccants and inert atmospheres during reactions. Avoid prolonged exposure to room temperature to prevent decomposition .

Advanced Research Questions

Q. How do substituent positions on the aromatic ring influence reactivity in cross-coupling reactions?

The electron-withdrawing bromo and chloro groups at the 4- and 2-positions activate the aromatic ring toward electrophilic substitution but may sterically hinder coupling reactions like Suzuki-Miyaura. Computational studies (e.g., DFT calculations) can predict reactive sites, while experimental optimization of catalysts (e.g., Pd(PPh₃)₄) and bases (e.g., K₂CO₃) is critical .

Q. What strategies resolve discrepancies in reported physical properties (e.g., melting points)?

Discrepancies in melting points (e.g., 67–68°C vs. broader ranges) may arise from polymorphism or impurities. Recrystallization using solvents like hexane/ethyl acetate mixtures improves crystal uniformity. Differential Scanning Calorimetry (DSC) can identify polymorphic transitions .

Q. How can structure-activity relationship (SAR) studies optimize this compound for biological applications?

- Enantiomer Synthesis : Introduce chiral centers via asymmetric catalysis (e.g., using chiral ligands) to evaluate stereochemical effects on bioactivity .

- Derivatization : Modify the nitrile group to amides or carboxylic acids to assess pharmacological properties (e.g., enzyme inhibition). Biological assays (e.g., kinase inhibition) paired with molecular docking (e.g., AutoDock Vina) validate target interactions .

Q. What computational tools model the compound’s interactions with biological targets?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.